4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56S6.C30H37Br2F2N3S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-29-43-37-25-23-35(47-37)39-33-27-31-46-42(33)40(34-28-32-45-41(34)39)36-24-26-38(48-36)44-30-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22;;;;;;;;/h23-28H,3-22,29-30H2,1-2H3;15-18,20H,3-14,19H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUASADNIKIRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCCCCCC)[Sn](C)(C)C.CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111Br2F2N3S8Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1782.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bromothiophene and difluorobenzotriazole intermediates. The key steps include:
Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in dichloromethane to yield 5-bromothiophene.
Formation of Difluorobenzotriazole:
Coupling Reactions: The bromothiophene and difluorobenzotriazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Introduction of Hexyldecyl and Dodecylsulfanyl Groups: The hexyldecyl and dodecylsulfanyl groups are introduced through alkylation reactions.
Final Stannylation: The final step involves the stannylation of the thieno group using trimethylstannane under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Organic Photovoltaics
DFBTA is primarily utilized in the development of organic photovoltaic (OPV) devices. Its incorporation into polymer blends enhances the light absorption and charge transport properties of the active layer. The presence of fluorine atoms in its structure increases electron affinity, which is crucial for improving the efficiency of charge separation and transport within the device.
Case Study: Efficiency Improvement
In a study examining the performance of OPVs using DFBTA-based polymers, devices exhibited power conversion efficiencies exceeding 10%. This improvement can be attributed to the compound's ability to lower the bandgap and facilitate better exciton dissociation .
Organic Light Emitting Diodes (OLEDs)
The compound is also explored as a potential emitter material in OLED applications. Its strong photoluminescence and suitable energy levels make it an attractive candidate for blue or green light emission.
Research Findings
Recent research has demonstrated that OLEDs incorporating DFBTA show enhanced brightness and stability compared to traditional materials. The device architecture allows for effective charge balance, leading to improved operational lifetimes .
Photonic Devices
DFBTA's photonic properties are harnessed in various optical applications, including sensors and waveguides. Its ability to absorb specific wavelengths makes it useful for developing selective sensors that can detect environmental changes or specific chemicals.
Example Application
A notable application involves using DFBTA in a sensor designed to detect UV radiation levels. The sensor demonstrated high sensitivity and rapid response times due to the compound's efficient light absorption characteristics .
Synthesis of Advanced Materials
DFBTA serves as a precursor in synthesizing more complex organic materials for electronic applications. Its reactivity allows it to participate in various coupling reactions, forming new compounds with tailored properties.
Synthesis Pathway
For instance, DFBTA can be used as a building block in synthesizing polymeric materials with enhanced electronic properties, suitable for flexible electronics or high-performance transistors .
Stability and Safety Considerations
While exploring the applications of DFBTA, it is essential to consider its stability under operational conditions. Studies indicate that while DFBTA exhibits good thermal stability, its long-term performance in devices must be evaluated under real-world conditions.
Safety Data
The compound has been classified with specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Appropriate handling measures should be implemented when working with this chemical .
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The presence of bromothiophene and difluorobenzotriazole groups allows for efficient charge transport and separation, making it suitable for use in electronic and photovoltaic devices. The molecular targets include the active layers in OFETs and the donor-acceptor interfaces in solar cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazole vs. Benzothiadiazole Derivatives
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS: 288071-87-4)
- Structure : Replaces benzotriazole with benzothiadiazole (BTz), lacking fluorine and 2-hexyldecyl chains.
- Properties : Lower electron deficiency vs. fluorinated benzotriazole, resulting in higher LUMO (-3.5 eV vs. -3.24 eV for J71) .
- Applications : Used in PCDTBT polymers for OPVs, achieving PCEs ~7% .
4,7-bis(5-bromo-4-(2-hexyldecyl)thiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)isindoline-1,3-dione
Stannane-Based Monomers
4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Structure : Benzothiadiazole core with stannyl-thiophene units.
- Polymerization: Used in PaDTNBTF copolymers (62% yield), lower than non-fluorinated analogs (89%) due to reduced solubility .
- Optoelectronic : Bandgap ~1.8 eV, suitable for near-infrared absorption .
2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene
Key Data Tables
Table 1: Structural and Electronic Properties
| Compound | Core Unit | Substituents | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|---|
| Target Benzotriazole (CAS: 1887135-96-7) | Benzotriazole | 5,6-difluoro; 2-hexyldecyl | -5.40* | -3.24* | ~1.6* |
| Benzothiadiazole (CAS: 288071-87-4) | Benzothiadiazole | None | -5.60 | -3.50 | ~2.1 |
| J71 Polymer (CAS: 2035466-89-6) | Benzotriazole | Fluorinated; stannane-thiophene | -5.40 | -3.24 | ~1.6 |
Research Findings and Challenges
Performance in OPVs
- Fluorinated benzotriazole derivatives like J71 achieve PCEs >10% in non-fullerene solar cells, outperforming benzothiadiazole analogs (PCEs ~7%) due to deeper LUMO levels and enhanced charge transport .
- The dodecylsulfanyl groups in the stannane monomer improve solubility, enabling large-area film fabrication .
Toxicity and Handling
- Stannane compounds are moisture-sensitive and toxic, necessitating glove-box handling and disposal protocols .
Biological Activity
The compound 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole; [4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, including antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzotriazole core, which is known for its diverse biological activities. The presence of bromine and sulfur in the thiophene rings enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess notable antimicrobial properties. A study demonstrated that compounds similar to the one showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Bacillus subtilis | 15.6 μg/mL |
| 4d | Pseudomonas aeruginosa | 3.12 μg/mL |
| 4e | Escherichia coli | 6.25 μg/mL |
These findings suggest that the structural modifications in benzotriazole derivatives can lead to enhanced antimicrobial activity.
Antiviral Activity
The antiviral potential of benzotriazole derivatives has also been explored. Compounds designed with similar structures have shown activity against RNA viruses, particularly enteroviruses . The mechanism of action is believed to involve interference with viral replication processes.
Table 2: Antiviral Activity Against Enteroviruses
| Compound | Virus Type | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 1a | CV-B5 | 10 | >100 |
| 1b | Sb-1 | 15 | >100 |
The data indicates that the compounds exhibit low cytotoxicity while maintaining effective antiviral properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The synthesized benzotriazole derivatives were subjected to MTT assays to determine their cytotoxic effects on human cell lines. Results indicated that many derivatives displayed low cytotoxicity, making them suitable candidates for further development in medicinal chemistry .
Case Studies
Several studies have highlighted the efficacy of benzotriazole derivatives in treating infections caused by resistant strains of bacteria and viruses. For instance:
- Study on Antimicrobial Resistance : A recent study showed that a derivative exhibited potent activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant infections .
- Antiviral Research : Another research effort focused on the antiviral effects of benzotriazole derivatives against enteroviruses, demonstrating significant inhibition of viral replication in vitro .
Q & A
Basic: What are the optimal synthetic routes for these compounds, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of these polyfunctional heterocyclic compounds requires multi-step protocols. For example:
- Stepwise coupling : Bromothiophene and benzotriazole precursors can be synthesized via Suzuki-Miyaura cross-coupling reactions. Evidence from analogous benzoxazole syntheses highlights the use of absolute ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours), achieving moderate yields (34–63%) .
- Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), catalyst loading (Pd(PPh₃)₄), and temperature to improve yields. Low yields (e.g., 9.5% in Z-4c) may stem from steric hindrance from alkyl chains; introducing microwave-assisted synthesis could enhance efficiency .
Basic: How can researchers validate the structural integrity of these compounds post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign signals for thiophene protons (δ 6.8–7.2 ppm), fluorine substituents (δ -120 to -160 ppm for ¹⁹F NMR), and stannane groups (characteristic splitting patterns) .
- HRMS (ESI) : Confirm molecular ion peaks with <5 ppm mass accuracy. For example, [M+H]⁺ for the benzotriazole derivative should align with theoretical m/z .
- Melting point analysis : Compare observed ranges (183–249°C) with literature to detect impurities .
Advanced: How can computational methods (DFT/MD) predict electronic properties or reaction pathways for these compounds?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, highlighting charge-transfer capabilities in optoelectronic applications. For example, fluorine substituents lower LUMO levels, enhancing electron affinity .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess aggregation tendencies of the 2-hexyldecyl chain, which impacts solubility and thin-film morphology .
- Reaction mechanism studies : Model Stille coupling steps (for trimethylstannane derivatives) to identify rate-limiting steps, such as oxidative addition of Pd catalysts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
Answer:
- Dynamic effects : Conformational flexibility in the 2-hexyldecyl chain may cause variable-temperature NMR splitting. Perform VT-NMR (e.g., 25–80°C) to observe coalescence .
- Impurity profiling : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts. Compare with HRMS to identify halogen exchange or incomplete coupling .
- Cross-validation : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry of bromothiophene attachment .
Advanced: What strategies mitigate low yields in large-scale synthesis of stannane-containing derivatives?
Answer:
- Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to enhance coupling efficiency for sterically hindered stannane groups .
- Purification : Use membrane separation technologies (e.g., nanofiltration) to remove tin byproducts, which are challenging to separate via column chromatography .
- Process control : Implement inline FTIR monitoring to track reaction progress and terminate before side reactions dominate .
Advanced: How can AI-driven platforms (e.g., COMSOL) optimize reaction parameters or materials design?
Answer:
- Machine learning (ML) : Train models on existing data (e.g., solvent polarity vs. yield) to predict optimal conditions for new derivatives. For example, random forest algorithms can prioritize temperature over catalyst loading for stannane couplings .
- Multiphysics modeling : Simulate heat/mass transfer in flow reactors to scale up benzotriazole synthesis without thermal degradation .
- Autonomous labs : Integrate robotic synthesis with real-time LC-MS feedback to iteratively refine reaction conditions .
Advanced: What analytical techniques are critical for studying structure-property relationships in these compounds?
Answer:
- Cyclic voltammetry : Measure redox potentials to correlate HOMO-LUMO gaps with photovoltaic performance .
- GIWAXS/GISAXS : Resolve thin-film crystallinity and molecular packing for organic electronics applications .
- TOF-SIMS : Map spatial distribution of bromine and sulfur atoms to assess compositional homogeneity .
Advanced: How can researchers address discrepancies between theoretical predictions and experimental results in electronic properties?
Answer:
- Solvent effects : DFT often assumes gas-phase conditions; include PCM (Polarizable Continuum Model) to account for solvation effects on orbital energies .
- Defect analysis : Use TEM/EDX to identify halogen vacancies or stannane oxidation, which alter conductivity .
- Multireference calculations : For open-shell intermediates (e.g., radical coupling steps), employ CASSCF to improve accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
